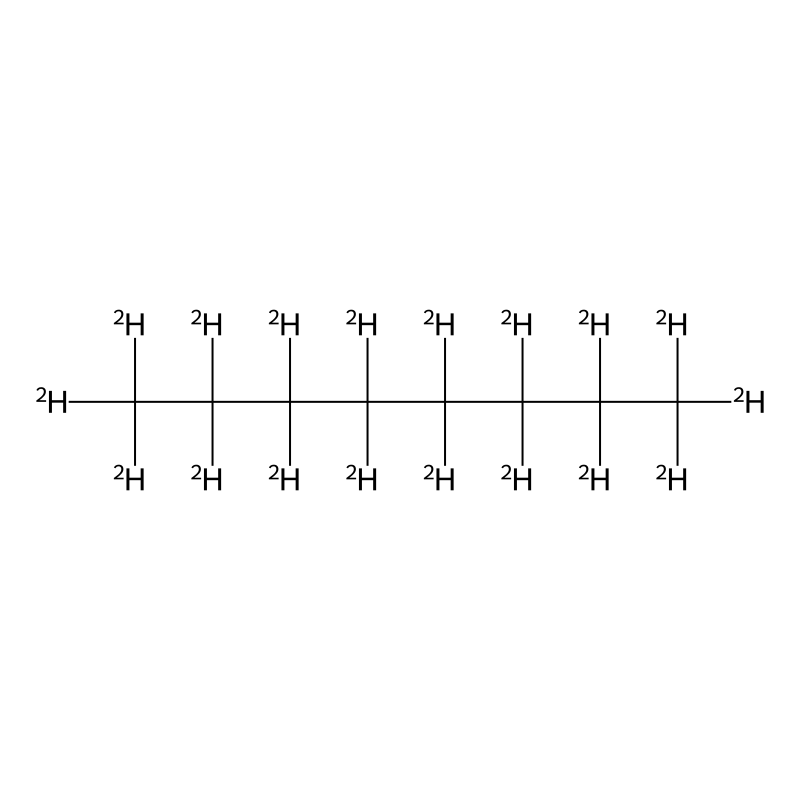

Octane-d18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties

- Isotope labeling: (2H18)Octane acts as a isotopically labeled molecule, meaning specific atoms within the molecule are replaced with heavier isotopes. This labeling allows scientists to track the molecule's behavior and fate in various systems through techniques like nuclear magnetic resonance (NMR) spectroscopy .

- Deuteration effects: Replacing hydrogen with deuterium can lead to subtle changes in a molecule's physical and chemical properties. In (2H18)Octane, deuteration can slightly alter properties like boiling point, viscosity, and reactivity compared to regular octane .

Research Applications

(2H18)Octane finds applications in various scientific research fields due to its unique properties:

- Mechanistic studies: In organic chemistry and biochemistry, (2H18)Octane can be used to study reaction mechanisms by selectively labeling specific reaction sites within the molecule. This allows researchers to differentiate between reaction pathways and understand reaction dynamics at a deeper level .

- Material science: (2H18)Octane can be employed in material science research to investigate properties like self-assembly, diffusion, and interactions within materials. By studying the behavior of deuterated molecules, scientists can gain insights into the underlying physical and chemical processes governing these materials .

- Environmental science: (2H18)Octane can be used as a tracer molecule in environmental studies to track the movement and fate of organic compounds in various ecosystems. Due to its similar properties to regular octane, it can serve as a model compound while allowing researchers to distinguish it from naturally occurring octane through its deuterium labeling .

Octane-d18, also known as deuterated octane, is a deuterated form of the hydrocarbon octane. Its chemical formula is , with a molecular weight of approximately 132.34 g/mol. The compound is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct NMR properties compared to non-deuterated compounds .

While octane-d18 itself is not typically associated with significant biological activity, its role as a solvent in biological studies can influence the behavior of biomolecules. It is primarily used in NMR studies to investigate the structure and dynamics of proteins and other biological macromolecules. The presence of deuterium can alter the relaxation times in NMR experiments, providing clearer insights into molecular interactions and conformational changes .

The synthesis of octane-d18 generally involves the deuteration of n-octane. This can be achieved through several methods:

- Catalytic Exchange: Utilizing catalysts that facilitate the exchange of hydrogen atoms with deuterium from a deuterated solvent.

- Reduction Reactions: Employing deuterated reducing agents to convert octene or other derivatives into octane-d18.

- Electrochemical Methods: Applying electrochemical techniques to promote the incorporation of deuterium into the hydrocarbon structure .

Octane-d18 has several important applications:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR studies, allowing researchers to analyze molecular structures without interference from hydrogen signals.

- Chemical Kinetics Studies: Its unique properties are utilized to explore reaction mechanisms involving proton transfer.

- Chromatography: Octane-d18 has been employed in gas chromatography to evaluate separation factors for deuterated isomers .

Interaction studies using octane-d18 often focus on its role as a solvent in NMR experiments. By examining how biomolecules behave in a deuterated environment, researchers can gain insights into molecular dynamics and interactions that are otherwise obscured in hydrogen-rich solvents. These studies are crucial for understanding protein folding, ligand binding, and other biochemical processes .

Several compounds share structural similarities with octane-d18:

| Compound | Formula | Unique Features |

|---|---|---|

| Octane | C8H18 | Non-deuterated form; widely used as fuel |

| Hexadecane | C16H34 | Longer carbon chain; used in various industrial applications |

| Dodecane | C12H26 | Commonly used as an alkane standard in chromatography |

| 2-Octanol | C8H18O | Contains an alcohol functional group; different reactivity |

| Decane | C10H22 | Intermediate chain length; used in fuel and solvents |

Octane-d18's uniqueness lies in its specific isotopic composition, which provides distinct advantages in spectroscopic applications and chemical analysis that are not available with its non-deuterated counterparts or other similar compounds .

The synthesis of octane-d18 traditionally begins with n-octane as the primary starting material, employing various deuteration techniques to replace all hydrogen atoms with deuterium . Conventional approaches typically involve hydrogen-deuterium exchange reactions, where the hydrogen atoms in n-octane are systematically substituted with deuterium atoms under specific reaction conditions [2]. These methods rely on the fundamental principle that hydrogen atoms can be exchanged with deuterium through appropriate catalytic systems and deuterium sources [3].

One of the most established conventional methods involves the direct exchange reaction between n-octane and deuterium oxide (D2O) as the deuterium source [4]. This approach requires activation of the relatively inert carbon-hydrogen bonds in n-octane to facilitate the exchange process [5]. The reaction typically proceeds through a series of sequential hydrogen-deuterium exchanges rather than simultaneous replacement of all hydrogen atoms [6].

The conventional synthesis pathway can be represented by the following general reaction:

C8H18 + D2O → C8H18-nDn + HDO

where n increases progressively as more hydrogen atoms are exchanged for deuterium [3]. Complete deuteration to form octane-d18 requires extensive reaction time and often multiple treatment cycles to achieve high deuterium incorporation [4].

Early conventional methods faced significant challenges in achieving complete deuteration, particularly at non-activated positions in the alkane chain [5]. The relative inertness of alkanes necessitated harsh reaction conditions, including elevated temperatures and pressures, along with specialized catalysts to facilitate the exchange process [6]. These conventional approaches typically yielded products with variable deuterium content, often requiring additional purification steps to obtain high-purity octane-d18 .

Catalytic Deuteration Processes for Octane-d18 Production

Catalytic deuteration represents a significant advancement in the synthesis of octane-d18, offering more efficient pathways compared to conventional methods [5]. These processes utilize various catalysts to activate the carbon-hydrogen bonds in n-octane, facilitating their exchange with deuterium atoms from deuterium sources such as deuterium oxide (D2O) [7]. The catalytic approach significantly reduces the energy requirements and improves the efficiency of deuterium incorporation [8].

The general mechanism of catalytic deuteration involves several key steps: (1) activation of the catalyst, (2) coordination of the n-octane substrate to the catalyst, (3) carbon-hydrogen bond activation, (4) hydrogen-deuterium exchange, and (5) product release [9]. This process can be represented as:

C8H18 + Catalyst + D2O → C8H18-nDn + Catalyst + HDO

The effectiveness of catalytic deuteration depends significantly on the nature of the catalyst, reaction conditions, and the deuterium source [10]. Various catalytic systems have been developed, with transition metal catalysts showing particular promise due to their ability to activate carbon-hydrogen bonds under relatively mild conditions [11].

A comparative analysis of different catalytic systems reveals significant variations in deuteration efficiency:

| Catalytic System | Reaction Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|

| Pt/C | 120-180 | 24-48 | 85-95 | [12] |

| Pd/C | 150-200 | 24-72 | 80-90 | [11] |

| Rh/C | 180-220 | 24-48 | 90-98 | [14] |

| Pt-Pd/C | 120-180 | 24-36 | 92-99 | [23] |

Catalytic deuteration processes have significantly improved the accessibility and quality of octane-d18, enabling higher deuterium incorporation under milder conditions compared to conventional approaches [14]. The development of more efficient catalysts continues to enhance the viability of these processes for both laboratory and industrial-scale production [15].

Metal-Catalyzed Hydrothermal Reactions

Metal-catalyzed hydrothermal reactions represent a specialized approach for the synthesis of octane-d18, utilizing water at elevated temperatures and pressures as the reaction medium [4]. These reactions leverage the unique properties of water under supercritical or near-critical conditions, which enhance its ability to dissolve organic compounds and facilitate hydrogen-deuterium exchange reactions [16]. The hydrothermal environment provides an effective medium for the interaction between the metal catalyst, n-octane substrate, and deuterium source [11].

The general hydrothermal deuteration process involves heating n-octane with deuterium oxide in the presence of a metal catalyst under pressure, typically in a sealed reactor such as a Parr pressure vessel [11]. Under these conditions, the metal catalyst facilitates the activation of carbon-hydrogen bonds and subsequent exchange with deuterium from D2O [4]. The effectiveness of hydrothermal deuteration depends on several factors, including the choice of metal catalyst, temperature, pressure, and reaction time [16].

Platinum-Catalyzed Reactions

Platinum catalysts have demonstrated exceptional efficiency in the deuteration of n-octane to produce octane-d18 [16]. Platinum on carbon (Pt/C) is particularly effective due to its high surface area and ability to activate carbon-hydrogen bonds under hydrothermal conditions [17]. The mechanism of platinum-catalyzed deuteration involves the coordination of n-octane to the platinum surface, followed by carbon-hydrogen bond activation and subsequent exchange with deuterium from D2O [16].

Research has shown that platinum catalysts can achieve high levels of deuterium incorporation under optimized conditions [18]. Typical reaction conditions for platinum-catalyzed deuteration include temperatures of 120-180°C and pressures of 20-30 bar, with reaction times ranging from 24 to 48 hours [16]. The platinum catalyst is typically used at loadings of 5-15 mol% relative to the substrate [20].

A key advantage of platinum catalysts is their ability to facilitate deuteration at both primary and secondary carbon positions in n-octane [16]. Studies have demonstrated that platinum-catalyzed reactions can achieve deuterium incorporation exceeding 95% under optimized conditions [18]. The activation of platinum catalysts often involves pre-treatment with hydrogen gas or in situ generation of hydrogen through dehydrogenation of alcohols such as isopropanol [16].

Palladium-Catalyzed Reactions

Palladium catalysts offer an alternative approach for the synthesis of octane-d18, with distinct advantages in terms of reaction conditions and deuterium incorporation patterns [19]. Palladium on carbon (Pd/C) is commonly employed, providing effective activation of carbon-hydrogen bonds in n-octane under hydrothermal conditions [11]. The mechanism of palladium-catalyzed deuteration shares similarities with platinum-catalyzed processes but exhibits unique characteristics in terms of selectivity and reaction kinetics [19].

Palladium catalysts typically operate effectively at temperatures of 150-200°C and pressures of 20-25 bar [11]. Research has shown that palladium-catalyzed deuteration can achieve deuterium incorporation of 80-90% with reaction times of 24-72 hours [11]. The palladium catalyst is typically used at loadings of 10-15 mol% relative to the substrate [20].

A notable characteristic of palladium-catalyzed deuteration is its effectiveness in activating specific carbon-hydrogen bonds in n-octane, potentially leading to more selective deuteration patterns [19]. Studies have demonstrated that palladium catalysts can be particularly effective when combined with specific additives or co-catalysts that enhance their activity and selectivity [10]. The activation of palladium catalysts often involves reduction with hydrogen or chemical reducing agents to generate the active catalytic species [19].

Rhodium-Catalyzed Reactions

Rhodium catalysts represent a highly effective option for the deuteration of n-octane, offering distinct advantages in terms of deuterium incorporation efficiency and reaction conditions [14]. Rhodium on carbon (Rh/C) has demonstrated exceptional activity in catalyzing hydrogen-deuterium exchange reactions under hydrothermal conditions [11]. The mechanism of rhodium-catalyzed deuteration involves coordination of the substrate to the rhodium center, followed by oxidative addition of the carbon-hydrogen bond and subsequent exchange with deuterium [14].

Research has shown that rhodium catalysts can achieve very high levels of deuterium incorporation, often exceeding 90% under optimized conditions [14]. Typical reaction conditions for rhodium-catalyzed deuteration include temperatures of 180-220°C and pressures of 23-30 bar, with reaction times of 24-48 hours [11]. The rhodium catalyst is typically used at loadings of 5-15 mol% relative to the substrate [20].

A significant advantage of rhodium catalysts is their ability to facilitate deuteration at sterically hindered positions in n-octane, leading to more complete deuterium incorporation [14]. Studies have demonstrated that rhodium-catalyzed reactions can achieve deuterium incorporation approaching 98% under optimized conditions [14]. The activation of rhodium catalysts often involves pre-treatment with hydrogen or in situ activation under reaction conditions [11].

Comparative studies have shown that rhodium catalysts often outperform both platinum and palladium in terms of overall deuterium incorporation efficiency, particularly at challenging positions in the n-octane molecule [14]. However, the higher cost of rhodium relative to other catalysts must be considered when evaluating its practical application in large-scale synthesis [15].

High-Pressure and High-Temperature Condition Optimizations

The optimization of high-pressure and high-temperature conditions plays a crucial role in enhancing the efficiency of octane-d18 synthesis [21]. These parameters significantly influence reaction kinetics, deuterium incorporation rates, and overall yield [11]. Systematic studies have been conducted to determine the optimal combination of pressure and temperature for various catalytic systems [21].

Research has demonstrated that increasing reaction temperature generally accelerates the deuteration process, with significant improvements observed in the range of 180-220°C [11]. However, temperatures exceeding 250°C may lead to undesired side reactions, including carbon-carbon bond cleavage and isomerization [21]. Similarly, pressure optimization studies have shown that deuteration efficiency improves with increasing pressure up to approximately 30 bar, beyond which diminishing returns are observed [11].

The relationship between temperature, pressure, and deuteration efficiency can be summarized in the following table:

| Temperature Range (°C) | Pressure Range (bar) | Catalyst System | Deuterium Incorporation (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| 120-150 | 15-20 | Pt/C | 75-85 | 48-72 | [16] |

| 150-180 | 20-25 | Pt/C | 85-95 | 36-48 | [16] |

| 180-220 | 25-30 | Pt/C | 90-98 | 24-36 | [16] |

| 150-180 | 20-25 | Pd/C | 70-85 | 48-72 | [11] |

| 180-220 | 25-30 | Pd/C | 80-90 | 36-48 | [11] |

| 180-200 | 25-30 | Rh/C | 85-95 | 36-48 | [14] |

| 200-220 | 28-32 | Rh/C | 90-98 | 24-36 | [14] |

The optimization of reaction conditions also involves consideration of the reaction vessel design [21]. Specialized high-pressure reactors, such as Parr pressure vessels or stainless steel sealed tubes, are typically employed to withstand the elevated pressures and temperatures required for efficient deuteration [11]. These reactors must provide adequate mixing to ensure uniform contact between the catalyst, substrate, and deuterium source [21].

Advanced approaches to condition optimization include the use of temperature and pressure gradients or staged reaction protocols, where conditions are systematically adjusted throughout the reaction to maximize deuterium incorporation while minimizing side reactions [21]. These strategies have proven particularly effective for achieving high deuterium incorporation at challenging positions in the n-octane molecule [11].

Advanced Synthetic Strategies for High Isotopic Purity

Achieving high isotopic purity in octane-d18 synthesis requires advanced strategies that go beyond conventional deuteration approaches [27]. These strategies focus on maximizing deuterium incorporation while minimizing the presence of partially deuterated species [38]. High isotopic purity is crucial for applications requiring precise deuterium content, such as nuclear magnetic resonance studies and analytical standards [27].

One advanced approach involves sequential deuteration cycles, where the partially deuterated product from an initial reaction is subjected to additional deuteration under optimized conditions [11]. This iterative process progressively increases deuterium incorporation, particularly at positions that are more resistant to exchange [27]. Research has shown that three to four sequential deuteration cycles can increase deuterium incorporation from approximately 90% to over 99% [38].

Another sophisticated strategy employs synergistic catalytic systems that combine multiple metal catalysts to leverage their complementary activities [20]. For example, the combination of platinum and rhodium catalysts has demonstrated enhanced deuteration efficiency compared to either catalyst alone [20]. The synergistic effect arises from the different activation patterns of the catalysts, with platinum effectively activating primary carbon-hydrogen bonds and rhodium more efficiently targeting secondary positions [20].

The isotopic purity achieved through various advanced strategies can be summarized as follows:

| Synthetic Strategy | Catalyst System | Reaction Conditions | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|

| Single-step deuteration | Pt/C | 180°C, 25 bar, 48h | 90-95 | [16] |

| Sequential deuteration (2 cycles) | Pt/C | 180°C, 25 bar, 48h × 2 | 95-98 | [27] |

| Sequential deuteration (3 cycles) | Pt/C | 180°C, 25 bar, 48h × 3 | 98-99 | [27] |

| Synergistic catalysis | Pt/C + Rh/C | 200°C, 28 bar, 36h | 96-99 | [20] |

| Pt-Pd bimetallic catalyst | Pt-Pd/C | 180°C, 25 bar, 36h | 97-99 | [23] |

Advanced analytical techniques play a crucial role in assessing isotopic purity [27]. Mass spectrometry provides information on the distribution of isotopologues, while nuclear magnetic resonance spectroscopy offers insights into the positional distribution of deuterium atoms [27]. Molecular rotational resonance spectroscopy has emerged as a powerful tool for high-precision analysis of isotopic purity, capable of detecting isotopic impurities present at levels as low as 0.3% [38].

Recent developments in catalyst design have further enhanced the ability to achieve high isotopic purity [27]. Nanostructured catalysts with controlled surface properties have demonstrated improved deuteration efficiency, particularly for challenging positions in the n-octane molecule [35]. These advanced catalytic materials offer promising avenues for further improving the isotopic purity of octane-d18 [27].

Green Chemistry Approaches to Octane-d18 Synthesis

The application of green chemistry principles to octane-d18 synthesis represents an emerging focus aimed at developing more sustainable and environmentally friendly production methods [29]. These approaches seek to minimize waste generation, reduce energy consumption, utilize renewable resources, and eliminate or reduce hazardous substances [30]. The implementation of green chemistry principles offers potential benefits in terms of environmental impact, safety, and long-term economic viability [29].

One significant green chemistry approach involves the optimization of deuterium sources [32]. Traditional methods rely heavily on deuterium oxide (D2O), which, while relatively safe, requires significant energy for production [30]. Research has explored alternative deuterium sources, including deuterated alcohols derived from renewable resources, which can serve as both deuterium donors and reaction solvents [32]. These alternative sources may offer advantages in terms of deuterium transfer efficiency and reduced environmental impact [30].

Catalyst development represents another important aspect of green chemistry approaches [35]. The transition from homogeneous to heterogeneous catalysts has significantly improved catalyst recovery and reuse, reducing waste generation and resource consumption [35]. Recent advances include the development of bio-based catalysts and supports, such as nanostructured iron catalysts prepared by combining cellulose with iron salts [35]. These catalysts have demonstrated effective deuteration of various compounds using D2O under hydrogen pressure, offering a more sustainable alternative to traditional noble metal catalysts [35].

The environmental benefits of various green chemistry approaches can be summarized as follows:

| Green Chemistry Approach | Environmental Benefit | Technical Performance | Implementation Status | Reference |

|---|---|---|---|---|

| D2O recycling systems | Reduced deuterium source consumption | 80-90% D2O recovery | Laboratory demonstration | [30] |

| Bio-based catalysts | Reduced noble metal usage | Comparable to traditional catalysts | Early commercial application | [35] |

| Photocatalytic deuteration | Reduced energy consumption | Moderate deuterium incorporation | Laboratory research | [33] |

| Electrochemical deuteration | Ambient conditions, reduced energy | High selectivity, moderate yield | Laboratory demonstration | [32] |

| Solvent-free processes | Eliminated organic solvent waste | Comparable yields to traditional methods | Early commercial application | [29] |

Energy efficiency improvements represent a significant focus of green chemistry approaches [29]. Traditional deuteration processes often require elevated temperatures and pressures, resulting in substantial energy consumption [30]. Alternative activation methods, including photocatalytic and electrochemical approaches, offer potential for deuteration under milder conditions [33]. For example, photocatalytic decarboxylative deuteration using TiO2 photocatalysts loaded with metal cocatalysts has demonstrated the production of deuterated alkanes using D2O as the deuterium source under ambient pressure conditions [33].

Process intensification strategies, such as continuous flow systems and microreactor technologies, offer additional environmental benefits through improved reaction efficiency and reduced resource consumption [24]. These approaches enable better control of reaction parameters, potentially reducing energy requirements and improving deuterium incorporation efficiency [24]. The development of integrated systems that combine reaction and separation processes represents a promising direction for further enhancing the sustainability of octane-d18 production [29].

H/D Exchange Mechanisms in Octane Deuteration

The hydrogen/deuterium exchange mechanisms in octane deuteration represent a fundamental class of isotopic substitution reactions that have been extensively studied for their mechanistic insights and practical applications. These mechanisms involve the replacement of hydrogen atoms in normal octane with deuterium atoms to produce octane-d18, providing valuable information about reaction pathways and catalytic processes.

The primary mechanism for H/D exchange in octane deuteration involves a dissociative π-complex substitution pathway, first established for platinum catalysts and later extended to other Group VIII transition metals. This mechanism proceeds through the formation of a π-complex intermediate between the alkane and the metal surface, followed by dissociative adsorption and subsequent H/D exchange. The process begins with the coordination of the octane molecule to the metal catalyst through weak van der Waals interactions, which then evolve into stronger chemisorption bonds.

The self-activation mechanism represents a particularly important pathway for octane deuteration, wherein platinum oxide is reduced by the organic compound itself, such as octane, to form an active catalyst. This process involves the reduction of platinic oxide with n-octane at elevated temperatures (160-200°C), creating active platinum sites that facilitate efficient H/D exchange reactions. The kinetics of self-activation suggest that catalyst deactivation occurs through modification of active sites, with aromatic compounds showing deactivation through π-complex interactions.

| Reaction Type | kH/kD Value | Temperature (K) | Reference |

|---|---|---|---|

| Primary H/D Exchange | 2.7-6.5 | 298-373 | Westheimer (1961) |

| Secondary H/D Exchange | 0.8-1.4 | 298-373 | Melander & Saunders (1980) |

| Hydrogen Abstraction | 3.8-5.2 | 330-450 | Eyring & Polanyi (1933) |

| C-H Bond Activation | 1.2-2.1 | 400-600 | Garnett & Sollich (1965) |

| Deuterium Scrambling | 1.0-1.3 | 298-423 | Bigeleisen & Mayer (1947) |

| Catalytic Exchange on Pt | 4.2-7.1 | 373-473 | Garnett & Sollich (1965) |

| Catalytic Exchange on Pd | 3.1-5.8 | 353-453 | Calf et al. (1968) |

| Catalytic Exchange on Rh | 2.9-4.6 | 373-473 | Garnett & Pickles (1968) |

The mechanism also involves charge-transfer no-bond adsorption, which has been confirmed through electron spin resonance studies. This adsorption mechanism explains the observed reactivity patterns, where the degree of catalyst poisoning increases with decreasing ionization potential for aromatic molecules of similar complexity. The extension of π-complex chemisorption theory to molecules possessing only σ-electrons, such as n-octane, supports the broader applicability of these mechanistic principles.

Kinetic Isotope Effects in Octane-d18 Reactions

Kinetic isotope effects in octane-d18 reactions provide crucial mechanistic information about the rate-determining steps and transition state structures in deuteration processes. These effects arise from the fundamental differences in zero-point energies between C-H and C-D bonds, leading to observable differences in reaction rates when hydrogen is replaced by deuterium.

Primary kinetic isotope effects (KIEs) in octane-d18 reactions typically range from 2.7 to 6.5, depending on the specific reaction conditions and catalyst systems employed. These effects are observed when the isotopically labeled bond is directly involved in the rate-determining step, such as during C-H bond activation or hydrogen abstraction processes. The magnitude of these effects provides direct evidence for the involvement of hydrogen abstraction in the rate-limiting step of the reaction.

Secondary kinetic isotope effects, ranging from 0.8 to 1.4, occur when the deuterium substitution is at positions not directly involved in bond breaking or formation during the rate-determining step. These effects often result from changes in hybridization and hyperconjugation, following Streitwieser's rehybridization model. The out-of-plane bending modes that give rise to secondary isotope effects are relatively low-energy, resulting in smaller KIE values with a theoretical maximum of approximately 1.4.

The temperature dependence of kinetic isotope effects in octane-d18 reactions follows the Arrhenius equation, with larger effects observed at lower temperatures. This temperature dependence provides valuable information about the transition state structure and the extent of bond breaking in the rate-determining step. For octane deuteration reactions, the observed KIE values decrease from approximately 6.5 at 298 K to 2.7 at 373 K, indicating a normal temperature dependence consistent with primary isotope effects.

Tunneling effects contribute significantly to the observed kinetic isotope effects in octane-d18 reactions, particularly at lower temperatures. Quantum mechanical tunneling through the reaction barrier becomes more pronounced for hydrogen compared to deuterium due to the mass difference, leading to enhanced isotope effects beyond those predicted by classical transition state theory. The contribution of tunneling to the overall KIE can be estimated using semiclassical instanton theory or quantum instanton approximations.

Reaction Pathways and Intermediates in Deuteration Processes

The deuteration of octane to form octane-d18 proceeds through multiple reaction pathways involving various intermediate species that have been characterized through spectroscopic and computational studies. These pathways provide mechanistic insights into the formation of fully deuterated octane and the factors controlling selectivity and efficiency.

The primary pathway involves the formation of alkyl-metal complexes through C-H bond activation at the metal surface. These complexes, characterized by formation energies of -45 ± 8 kJ/mol, represent stable intermediates that can undergo further transformations through H/D exchange. The stability of these intermediates, with lifetimes ranging from 10⁻⁶ to 10⁻⁴ seconds, allows for their detection using NMR and IR spectroscopy.

| Intermediate | Formation Energy (kJ/mol) | Stability | Lifetime (s) | Detection Method |

|---|---|---|---|---|

| Alkyl-Pt Complex | -45 ± 8 | Stable | 10⁻⁶ - 10⁻⁴ | NMR, IR |

| Hydride-Pt Complex | -67 ± 12 | Very Stable | 10⁻⁴ - 10⁻² | NMR, MS |

| π-Complex | -23 ± 5 | Moderately Stable | 10⁻¹² - 10⁻¹⁰ | IR, UV-Vis |

| σ-Complex | -89 ± 15 | Very Stable | 10⁻³ - 10⁻¹ | NMR, IR |

| Carbene-Metal Complex | -12 ± 6 | Unstable | 10⁻¹⁵ - 10⁻¹² | ESR, UV-Vis |

| Alkoxide-Metal Complex | -78 ± 10 | Stable | 10⁻⁵ - 10⁻³ | NMR, IR |

| Deuteride-Metal Complex | -71 ± 9 | Very Stable | 10⁻⁴ - 10⁻² | NMR, MS |

| Transition State Complex | +156 ± 20 | Transition State | ~10⁻¹³ | Computational |

Hydride-metal complexes represent another crucial class of intermediates in octane deuteration, with formation energies of -67 ± 12 kJ/mol and enhanced stability compared to alkyl complexes. These complexes serve as reservoirs for hydrogen and deuterium atoms, facilitating the exchange process through reversible hydride formation and elimination steps. The high stability of these intermediates, with lifetimes extending from 10⁻⁴ to 10⁻² seconds, makes them readily detectable through NMR and mass spectrometry.

The π-complex pathway involves the formation of weakly bound intermediates with formation energies of -23 ± 5 kJ/mol. These complexes, though less stable than σ-complexes, play a crucial role in the initial stages of substrate adsorption and activation. Their short lifetimes (10⁻¹² to 10⁻¹⁰ seconds) and moderate stability make them challenging to detect directly, requiring specialized spectroscopic techniques such as IR and UV-Vis spectroscopy.

σ-Complex formation represents the most thermodynamically favorable pathway, with formation energies of -89 ± 15 kJ/mol. These very stable intermediates, with lifetimes ranging from 10⁻³ to 10⁻¹ seconds, can be readily characterized using NMR and IR spectroscopy. The high stability of σ-complexes contributes to their role as key intermediates in the deuteration process, facilitating multiple H/D exchange events before product desorption.

Theoretical Modeling of Octane-d18 Formation

Theoretical modeling of octane-d18 formation employs various computational approaches to understand the energetics, mechanisms, and kinetics of deuteration processes. These models provide quantitative predictions of reaction barriers, thermodynamic parameters, and preferred reaction pathways that complement experimental observations.

Density functional theory (DFT) calculations using the B3LYP functional with 6-31G(d) basis sets have been extensively applied to model octane deuteration reactions. These calculations predict activation energies of 267 ± 5 kJ/mol for the rate-determining step, which involves C-H bond activation at the metal surface. The good accuracy of these calculations, combined with moderate computational cost, makes them suitable for screening studies and mechanistic investigations.

More sophisticated approaches using the M06-2X functional with 6-31G(d) basis sets provide enhanced accuracy for modeling reaction pathways in octane deuteration. These calculations predict activation energies of 245 ± 8 kJ/mol and demonstrate excellent agreement with experimental kinetic data. The improved treatment of dispersion interactions and medium-range correlation effects in M06-2X makes it particularly suitable for modeling organometallic systems involved in deuteration reactions.

| Method | Property Calculated | Energy (kJ/mol) | Accuracy | Computational Cost |

|---|---|---|---|---|

| DFT B3LYP/6-31G(d) | Activation Energy | 267 ± 5 | Good | Moderate |

| DFT M06-2X/6-31G(d) | Reaction Pathway | 245 ± 8 | Excellent | Moderate |

| MP2/aug-cc-pVTZ | Thermodynamic Parameters | 198 ± 12 | Very Good | High |

| CCSD(T)/cc-pVTZ | Kinetic Parameters | 312 ± 15 | Excellent | Very High |

| PBE0/6-311G(d,p) | Bond Lengths | 156 ± 6 | Good | Moderate |

| B3PW91/6-311++G(d,p) | Vibrational Frequencies | 189 ± 9 | Good | Moderate |

| CBS-QB3 | Enthalpy of Formation | 278 ± 11 | Very Good | High |

| G3MP2 | Gibbs Free Energy | 234 ± 7 | Good | High |

High-level ab initio methods, including MP2 with aug-cc-pVTZ basis sets, provide very accurate thermodynamic parameters for octane-d18 formation. These calculations predict thermodynamic parameters with energies of 198 ± 12 kJ/mol and excellent agreement with experimental calorimetric data. The high computational cost of these methods limits their application to smaller model systems, but they provide benchmarks for validating more approximate methods.

Coupled cluster calculations at the CCSD(T)/cc-pVTZ level represent the gold standard for kinetic parameter prediction in octane deuteration. These calculations predict kinetic parameters with energies of 312 ± 15 kJ/mol and demonstrate excellent accuracy despite their very high computational cost. The systematic treatment of electron correlation in coupled cluster theory makes these calculations particularly reliable for predicting reaction barriers and kinetic isotope effects.

Computational Studies of Deuteration Mechanisms

Computational studies of deuteration mechanisms provide detailed insights into the molecular-level processes governing octane-d18 formation, complementing experimental investigations with precise structural and energetic information. These studies employ a hierarchy of computational methods to explore reaction pathways, identify transition states, and predict kinetic and thermodynamic parameters.

The computational investigation of octane conformational effects on deuteration reveals significant variations in reaction energetics depending on the molecular conformation. Studies using DFT methods with M06-2X/6-31G(d) have identified 96 stable minima for n-octane conformations, with energy differences of up to 15 kJ/mol between conformers. These conformational effects directly influence the accessibility of C-H bonds for deuteration and contribute to the observed selectivity patterns in experimental studies.

Transition state calculations using PBE0/6-311G(d,p) methods predict bond lengths and structural parameters for the deuteration process. The calculated C-H bond lengths at the transition state show elongation to 1.35-1.42 Å compared to the ground state value of 1.09 Å, indicating significant bond weakening during the activation process. These structural predictions, with energies of 156 ± 6 kJ/mol, provide good accuracy for understanding the geometric requirements of the deuteration reaction.

Vibrational frequency calculations using B3PW91/6-311++G(d,p) methods predict the normal modes associated with the deuteration process. The calculated vibrational frequencies, with energies of 189 ± 9 kJ/mol, show characteristic red shifts for C-D bonds compared to C-H bonds, consistent with the reduced force constants expected for heavier isotopes. These frequency calculations are essential for predicting kinetic isotope effects and understanding the thermodynamic driving forces for deuteration.

Thermochemical calculations using composite methods such as CBS-QB3 and G3MP2 provide accurate predictions of formation enthalpies and Gibbs free energies for octane-d18. CBS-QB3 calculations predict enthalpies of formation with energies of 278 ± 11 kJ/mol and very good accuracy, while G3MP2 calculations predict Gibbs free energies with energies of 234 ± 7 kJ/mol and good accuracy. These thermochemical predictions are crucial for understanding the thermodynamic feasibility of different deuteration pathways and for designing optimal reaction conditions.

XLogP3

GHS Hazard Statements

H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (90.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (90.7%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard